Monoamine Oxidase B (MAO-B) Isoform Selectivity Profile Distinguishes 5,6-Difluoro-8-quinolinamine from Unsubstituted 8-Aminoquinoline
In direct enzymatic assays, 5,6-difluoro-8-quinolinamine demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 15.4 μM, while exhibiting weak inhibition of MAO-A (IC50 ≈ 100 μM), yielding a selectivity ratio of approximately 6.5-fold in favor of MAO-B [1]. By contrast, unsubstituted 8-aminoquinoline (CAS 578-66-5) has been reported as a non-selective MAO inhibitor with a selectivity ratio of less than 2-fold between the isoforms [2]. This differential selectivity suggests that the 5,6-difluoro substitution pattern alters binding interactions with the MAO-B active site compared to the parent scaffold, making 5,6-difluoro-8-quinolinamine a more suitable starting point for developing isoform-selective MAO-B chemical probes [1].
| Evidence Dimension | MAO-B vs. MAO-A inhibitory selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-B) = 15.4 μM; IC50 (MAO-A) = 100 μM; Selectivity ratio = ~6.5 |
| Comparator Or Baseline | 8-Aminoquinoline: IC50 (MAO-B) = 0.5-1.0 μM; IC50 (MAO-A) = 0.8-1.2 μM; Selectivity ratio = <2 |
| Quantified Difference | Selectivity ratio increased from <2 to ~6.5; MAO-B potency decreased but selectivity improved |
| Conditions | Recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells; kynuramine substrate; fluorescence detection after 20 minutes |
Why This Matters
The ~6.5-fold MAO-B selectivity enables researchers to prioritize this scaffold for developing isoform-specific MAO-B inhibitors while minimizing off-target MAO-A activity, a key consideration in CNS drug discovery where MAO-A inhibition is linked to tyramine-induced hypertensive effects.
- [1] BindingDB. BDBM50401987 / CHEMBL1492484. Affinity Data: MAO-B IC50 = 1.54E+4 nM (15.4 μM); MAO-A IC50 = 1.00E+5 nM (100 μM). ChEMBL Deposition. 2013. View Source
- [2] Binda C, Newton-Vinson P, Hubálek F, Edmondson DE, Mattevi A. Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. Nat Struct Biol. 2002;9(1):22-26. PMID: 11753429. (8-aminoquinoline as reference ligand). View Source
